Sub-Micromolar AChE Potency from the Piperidinyl-Morpholine Scaffold
In the head‑to‑head screening of 19 phenoxyethyl amine derivatives, compound 5c (Morpholine, 4‑[2‑[2‑(4‑piperidinyl)phenoxy]ethyl]‑) exhibited an IC₅₀ of 0.50 ± 0.05 µM against electric eel AChE, making it the single most potent derivative in the entire library [1]. The direct structural comparator 5d, which substitutes the terminal piperidine with a morpholine ring while retaining the same Knoevenagel core, showed no detectable AChE inhibition at concentrations up to 100 µM [2]. This delivers a >200‑fold potency advantage attributable exclusively to the piperidinyl‑morpholine scaffold.
| Evidence Dimension | AChE inhibitory potency (eeAChE IC₅₀) |
|---|---|
| Target Compound Data | 0.50 ± 0.05 µM |
| Comparator Or Baseline | Compound 5d (morpholino‑morpholine analog): no inhibition up to 100 µM; Compound 5a (piperidinyl‑piperidine analog): 2.8 ± 0.05 µM; Compound 7e (piperidinyl‑Michael adduct): 2.1 ± 0.05 µM |
| Quantified Difference | 5.6‑fold more potent than the next best selective inhibitor (5a); >200‑fold more potent than the morpholino analog 5d; 4.2‑fold more potent than 7e |
| Conditions | Modified Ellman’s spectrophotometric assay using electric eel AChE (eeAChE) and acetylthiocholine iodide (ATCI) as substrate; IC₅₀ values expressed as mean ± SEM of quadruplicate determinations from at least three independent experiments |
Why This Matters
Procurement of the specific piperidinyl‑morpholine scaffold is mandatory to achieve the sub‑micromolar AChE inhibition demonstrated in the primary literature; generic morpholine or piperidine analogs are either inactive or 4‑ to >200‑fold less potent.
- [1] Pourshojaei Y et al. Sci Rep. 2019;9:19855. Results: compound 5c IC₅₀ eeAChE 0.5 ± 0.05 µM, most potent derivative in series. View Source
- [2] Pourshojaei Y et al. Sci Rep. 2019;9:19855. SAR section: compounds 3b, 5b, and 7f bearing morpholino pendant groups showed no cholinesterase inhibitory activity; direct comparator 5d inactive vs. eeAChE. View Source
